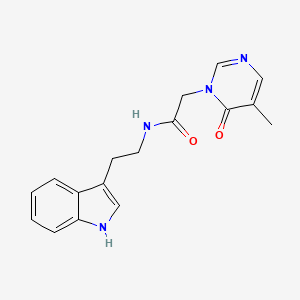

![molecular formula C10H10N2O3S B3010818 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1400636-12-5](/img/structure/B3010818.png)

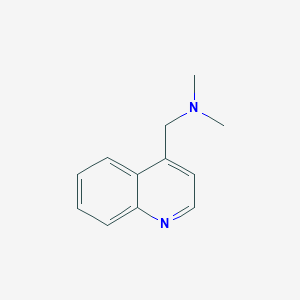

3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid is a chemical compound . It has the empirical formula C10H10N2O3S and a molecular weight of 238.26 .

Synthesis Analysis

The synthesis of this compound could involve the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a key structural fragment of various antiviral agents . The compound also contains an ethyl group and a carboxylic acid group .Chemical Reactions Analysis

The Dimroth rearrangement, which is catalyzed by acids, bases, and is accelerated by heat or light, could be involved in the chemical reactions of this compound . The specific route by which the Dimroth rearrangement takes place depends on many factors, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Physical and Chemical Properties Analysis

This compound is a solid . Its SMILES string is O=C1C2=C(N=CN1CC)SC(C(O)=O)=C2C and its InChI is 1S/C10H10N2O3S/c1-3-12-4-11-8-6(9(12)13)5(2)7(16-8)10(14)15/h4H,3H2,1-2H3,(H,14,15) .Aplicaciones Científicas De Investigación

Synthesis Methods

- Preparation of Thieno[2,3-d]pyrimidine Derivatives : Thieno[2,3-d]pyrimidines, including 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid, can be synthesized through various methods. One method involves the direct formation from 4-chloro-2-methylthio-5-pyrimidine-carbonitrile and ethyl mercaptoacetate in refluxing ethanol containing sodium carbonate (Santilli, Kim, & Wanser, 1971).

Chemical Reactions

- Reactions with 1,3-Dicarbonyl Compounds : This chemical has been studied in reactions with 1,3-dicarbonyl compounds, leading to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (Ryndina et al., 2002).

Pharmacological Potential

- Antimicrobial Activity : Compounds similar to this compound have been synthesized and tested for antimicrobial activity. Some derivatives show significant activity against strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).

Chemical Properties and Uses

- Synthesis of Fused Heterocycles : This compound is used in synthesizing various fused heterocycles, which are significant in medicinal chemistry. It acts as a precursor for the synthesis of compounds like pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles (Bakhite, Al‐Sehemi, & Yamada, 2005).

Chemical Modification

- Derivative Formation for Antiallergy Agents : Derivatives of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid, closely related to the subject compound, have been synthesized and tested as antiallergy agents, demonstrating significant oral activity in tests (Temple et al., 1979).

Propiedades

IUPAC Name |

3-ethyl-6-methyl-4-oxothieno[2,3-d]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-3-12-4-11-8-7(9(12)13)6(10(14)15)5(2)16-8/h4H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDQRYNWRRKLDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(C1=O)C(=C(S2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010739.png)

![Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010740.png)

![N-[[2-[4-[4-[4-(benzoylcarbamothioylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]carbamothioyl]benzamide](/img/structure/B3010742.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3010744.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3010746.png)

![N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3010750.png)

![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(p-tolyl)hydrazinecarbothioamide](/img/structure/B3010752.png)

![Tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-YL]carbamate](/img/structure/B3010756.png)